![molecular formula C12H16INO4S B12600088 Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate CAS No. 913626-01-4](/img/structure/B12600088.png)
Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate is a synthetic organic compound with a molecular formula of C12H16INO4S It is characterized by the presence of an iodine atom, a methanesulfonyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methanesulfonyl group can participate in oxidation-reduction reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while hydrolysis results in the formation of the corresponding carboxylic acid .
科学的研究の応用
Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate involves its interaction with specific molecular targets. The iodine atom and methanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl 3-iodo-5-{[3-(methylsulfonyl)propyl]amino}benzoate: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.
Methyl 3-iodo-5-{[3-(ethylsulfonyl)propyl]amino}benzoate: Contains an ethylsulfonyl group.
Methyl 3-iodo-5-{[3-(propylsulfonyl)propyl]amino}benzoate: Contains a propylsulfonyl group.
Uniqueness
Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
913626-01-4 |
|---|---|
分子式 |
C12H16INO4S |
分子量 |
397.23 g/mol |
IUPAC名 |
methyl 3-iodo-5-(3-methylsulfonylpropylamino)benzoate |
InChI |
InChI=1S/C12H16INO4S/c1-18-12(15)9-6-10(13)8-11(7-9)14-4-3-5-19(2,16)17/h6-8,14H,3-5H2,1-2H3 |
InChIキー |
JJVXJJVSPACLNR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=C1)I)NCCCS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


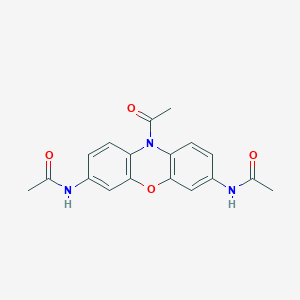
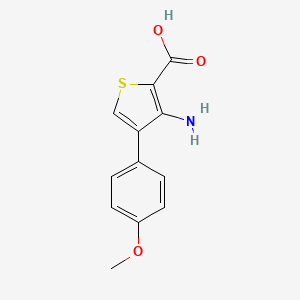
![4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile](/img/structure/B12600009.png)

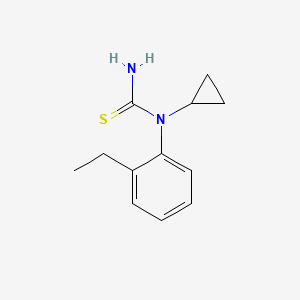
![Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B12600034.png)
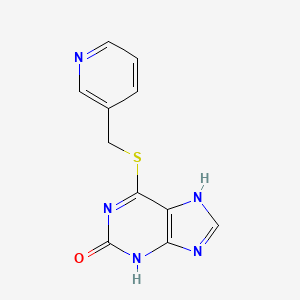
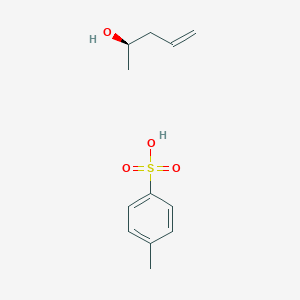
![{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}(triphenyl)stannane](/img/structure/B12600051.png)
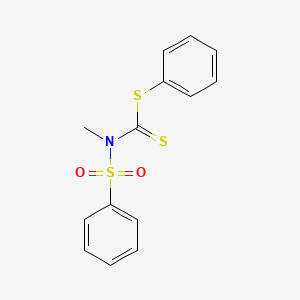

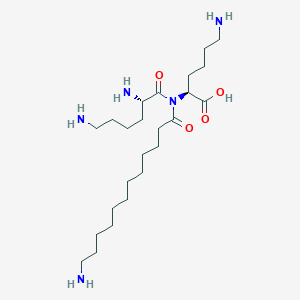
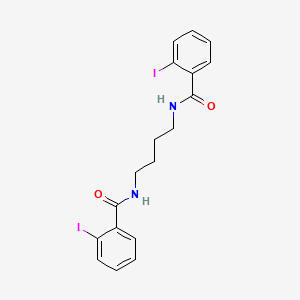
![6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12600090.png)
